2,2,5,5-テトラメチルジヒドロフラン-3(2H)-オン

概要

説明

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is a chemical compound with significant interest in organic chemistry due to its structural and functional properties. It is related to tetrahydrofuran derivatives, a class of compounds ubiquitous in natural products and synthetic chemistry.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives like 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one often involves complex organic reactions. Advances in the total synthesis of natural products based on a tetrahydrofuran core structure have been achieved through catalysis and cascade chemistry, showcasing the nuanced interplay between new methods and planned strategies (Fernandes, Pathare, & Gorve, 2020).

Molecular Structure Analysis

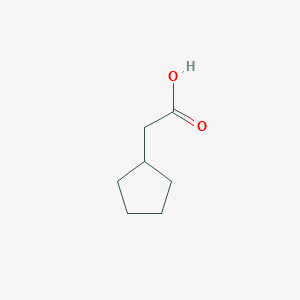

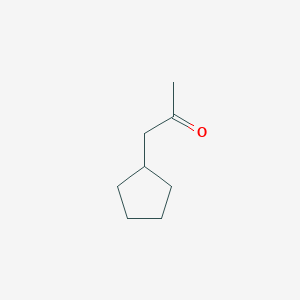

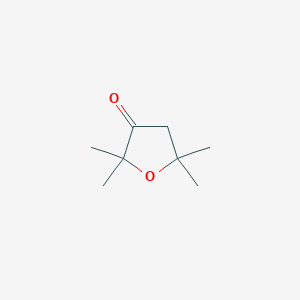

The molecular structure of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is characterized by the tetrahydrofuran ring, a five-membered oxygen-containing heterocycle. The substitution pattern and the presence of functional groups influence its reactivity and physical properties.

Chemical Reactions and Properties

Tetrahydrofuran derivatives participate in various chemical reactions. For instance, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its metal complexes demonstrates the versatility of furan derivatives in forming complex structures (Wang et al., 2005).

Physical Properties Analysis

The physical properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, such as boiling point, stability, and solubility, are influenced by its molecular structure. Tetrahydrofuran derivatives are generally characterized by moderate boiling points and stability compared to other cyclic-based solvents (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group compatibility, are key in its application in synthesis and industry. The non-peroxide forming nature of some tetrahydrofuran derivatives, like 2,2,5,5-tetramethyltetrahydrofuran, is noteworthy for its application as a solvent in organic reactions (Byrne et al., 2017).

科学的研究の応用

過酸化物生成しないエーテル系溶媒

2,2,5,5-テトラメチルテトラヒドロフラン(TMTHF)は、本来過酸化物を生成しないエーテル系溶媒です . 従来のエーテルとは異なり、エーテルの酸素に対するα位にプロトンがないため、危険な過酸化物を生成する可能性がありません .

危険な炭化水素系溶媒の代替

この化合物は、非極性で過酸化物を生成しないエーテルであり、危険な炭化水素系溶媒の代替品です . この化合物の特異な構造により、α位に4つのかさ高いメチル基によってエーテル酸素が覆い隠されているため、多くの従来のエーテルと比較して塩基性が低くなっています .

溶解特性

TMTHFは、容易に入手可能な、そして潜在的に再生可能な原料から合成され、その溶解特性が試験されています . この分子は、一般的な炭化水素系溶媒、特にトルエンと同様の溶解特性を示します .

フィッシャーエステル化反応における使用

フィッシャーエステル化反応における性能を試験することにより、その溶解特性が証明されています . これは、有機合成プロセスにおける潜在的な用途を示唆しています。

アミド化反応における使用

TMTHFの溶解特性は、アミド化反応においても試験されています . これは、幅広い化学製品の重要な構成要素であるアミドの合成における潜在的な用途を示唆しています。

グリニャール反応における使用

TMTHFの溶解特性は、グリニャール反応において試験されています . グリニャール反応は、有機化学における炭素-炭素結合形成のための主要な方法です。

高分子量ラジカル開始重合体の製造

作用機序

Target of Action

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, also known as 2,2,5,5-Tetramethyltetrahydrofuran-3-One, is primarily used as a solvent in various chemical reactions . Its primary targets are the reactants in these chemical reactions, where it facilitates the interaction between them.

Mode of Action

This compound acts as a non-polar, non-peroxide forming ether . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides . This unusual structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .

Biochemical Pathways

The compound’s primary role is in facilitating chemical reactions, such as Fischer esterification, amidation, and Grignard reactions . It can also produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .

Pharmacokinetics

Its solvation properties have been tested and found to be similar to common hydrocarbon solvents, particularly toluene .

Result of Action

The primary result of the action of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is the facilitation of chemical reactions. It provides a medium in which reactants can interact more readily, and it can contribute to the formation of products such as high molecular weight radical-initiated polymers .

Safety and Hazards

将来の方向性

The future directions for 2,2,5,5-Tetramethyltetrahydrofuran could involve further exploration of its potential as a safer alternative to traditional ethers in various chemical reactions . Its ability to be synthesized from readily available and potentially renewable feedstocks also makes it an attractive option for sustainable chemistry .

特性

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFLEGUPVIFSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202976 | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5455-94-7 | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5455-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the reactivity of 2,2,5,5-Tetramethyltetrahydrofuran-3-One?

A1: 2,2,5,5-Tetramethyltetrahydrofuran-3-One exhibits intriguing reactivity with selenium dioxide. In an ethanolic solution, this reaction yields two main products: 2,2,5,5-tetramethyltetrahydro-3,4-furandione and a novel heterocyclic compound. This new compound features a previously unreported six-membered ring containing selenium and oxygen atoms []. This finding highlights the potential of 2,2,5,5-Tetramethyltetrahydrofuran-3-One as a precursor for synthesizing unique heterocyclic structures.

Q2: What synthetic routes can be used to produce 2,2,5,5-Tetramethyltetrahydrofuran-3-One?

A2: 2,2,5,5-Tetramethyltetrahydrofuran-3-One can be synthesized through different pathways:

- Hydration of alkynes: One method involves the hydration of 2,5-dimethylhexyn-2,5-diol using aqueous mercuric sulfate, resulting in the formation of the desired compound [].

- Olefination and Hydrogenation: An alternative approach utilizes 2,2,5,5-tetramethyltetrahydrofuran-3-one as a starting material. This compound undergoes an olefination reaction with diethyl ethoxycarbonylmethylphosphonate, yielding a mixture of α,β-unsaturated and β,γ-unsaturated esters. Subsequent catalytic hydrogenation and hydrolysis of this mixture lead to the formation of 2,2,5,5-tetramethyltetrahydrofuryl-3-acetic acid. This acid serves as a key intermediate in the synthesis of other compounds, including trans-chrysanthemic acid and Pyrocin [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。